REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1(O)[CH2:13][CH2:12][CH2:11][CH2:10]1.[H][H]>C(O)C.[Pd]>[CH:9]1([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[C:2]([F:1])([F:15])[F:16])[CH2:10][CH2:11][CH2:12][CH2:13]1
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Name
|
|
Quantity
|
5.1 g
|
Type
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reactant
|
Smiles
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FC(C1=C(C=CC=C1)C1(CCCC1)O)(F)F
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Name
|
|
Quantity
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32 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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500 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered through Celite®
|
Type
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ADDITION
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Details
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The filtrate was poured into ice-water (100 mL)
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (2×70 mL)
|
Type
|
WASH
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Details
|
The combined CH2Cl2 layer was washed with water (1×75 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(C=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |